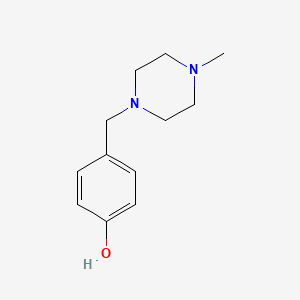

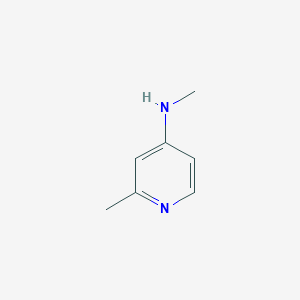

Methyl 4-(carbamimidamidomethyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives of methyl benzoate often involves condensation reactions. For instance, the chemoenzymatic synthesis of carbasugars from methyl benzoate involves the use of the cis-dihydrodiol metabolite as a synthetic precursor . Another example is the synthesis of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, which showed potent antibacterial activity . Additionally, the synthesis of methyl 4-(4-alkoxystyryl)benzoates involved a condensation reaction without phase separation . These methods highlight the reactivity of the methyl benzoate core when functionalized with various substituents.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods like density functional theory (DFT). For example, the structure and absolute configurations of carbasugars were determined by NMR and X-ray crystallography . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was elucidated using spectroscopic methods and confirmed by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of methyl benzoate derivatives can be inferred from the synthesis of compounds like methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates, which exist as mixtures of Z and E isomers . This indicates the presence of chemical equilibria and isomerization processes in these compounds. Additionally, the stability of these compounds can vary, as seen in the comparison of the half-life of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate with its isomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are diverse. For instance, methyl 4-(4-alkoxystyryl)benzoates exhibit liquid crystalline and fluorescence properties, with thermal stability up to 200°C . The mesophase stability of these compounds is influenced by the alkyl chain length. On the other hand, the crystal structure and molecular modeling of methyl N-(4-methoxyphenylmethyl)-N'-cyano-carbamimidothioate suggest its potential as an organic molecular electronic material .

科学的研究の応用

1. Crystal Engineering and Phase Transition

Methyl 4-(carbamimidamidomethyl)benzoate has been studied in the context of crystal engineering. For example, a study by Johnstone et al. (2010) explored how high pressure can induce a phase transition in a high-Z′ structure of a related compound, Methyl 2-(carbazol-9-yl)benzoate. This research provides insights into the behavior of such molecules under varying pressure conditions.

2. Electropolymerization and Capacitive Behavior

The chemical synthesis and electropolymerization of compounds related to Methyl 4-(carbamimidamidomethyl)benzoate have been examined. A study by Ates et al. (2015) discusses the synthesis of Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate and its potential applications in supercapacitors and biosensors due to its capacitive properties.

3. Insecticidal Properties

Research has identified insecticidal properties in compounds similar to Methyl 4-(carbamimidamidomethyl)benzoate. For instance, a study by Mostafiz et al. (2022) found that Methyl Benzoate exhibited larvicidal activity against mosquitoes, suggesting its potential as an environmentally friendly insecticide.

4. Plant Scent Compound and Pollinator Attraction

The role of Methyl Benzoate as a scent compound in plants and its impact on pollinator behavior has also been a subject of study. Dudareva et al. (2000) researched its synthesis and emission in snapdragon flowers, highlighting its significance in attracting pollinators like bumblebees.

5. Growth and Structural Analysis

The growth and crystal structure of related benzoate compounds have been analyzed in various studies. Vijayan et al. (2003) focused on the growth and properties of Methyl 4-hydroxybenzoate crystals, providing insights into their optical, thermal, and mechanical characteristics.

6. Environmental Applications

Studies have also explored the environmental applications of Methyl Benzoate and related compounds. For instance, Parkinson et al. (2009) investigated the use of Methyl Benzoate as a biomarker for mold growth in indoor environments, demonstrating its potential in indoor air quality monitoring.

特性

IUPAC Name |

methyl 4-[(diaminomethylideneamino)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-15-9(14)8-4-2-7(3-5-8)6-13-10(11)12/h2-5H,6H2,1H3,(H4,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSQUIYMDUXKSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609798 |

Source

|

| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(carbamimidamidomethyl)benzoate | |

CAS RN |

736080-30-1 |

Source

|

| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)